![molecular formula C22H28O5 B1150826 7-[3-甲基-5-(2,2,5,5-四甲基-1,3-二氧戊环-4-基)戊-2-烯氧]色满-2-酮 CAS No. 320624-68-8](/img/structure/B1150826.png)

7-[3-甲基-5-(2,2,5,5-四甲基-1,3-二氧戊环-4-基)戊-2-烯氧]色满-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

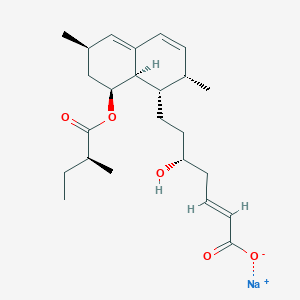

The compound contains a chromen-2-one group, which is a heterocyclic compound that is a derivative of chromene with a ketone functional group in the 2-position . It also contains a 1,3-dioxolane ring, which is a type of acetal and is used as a protecting group in organic synthesis .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The 1,3-dioxolane ring is a type of acetal, and the chromen-2-one group is a type of heterocycle .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the 1,3-dioxolane ring can be opened under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the chromen-2-one group might confer aromaticity, which can affect the compound’s reactivity and stability .科学研究应用

Anthelmintic Activity

Marmin acetonide has been identified in the Australian plant Geijera parviflora, which is known for its customary use in Indigenous Australian ceremonies and bush medicine . The compound has shown significant activity against a parasitic nematode (Haemonchus contortus), indicating potential use in anthelmintic applications .

Antimicrobial Assessment

The same study also evaluated the antimicrobial activities of Marmin acetonide . While the specific results were not detailed, this suggests potential applications in combating microbial infections .

Anti-allergic Effects

Marmin acetonide has been studied for its effects on histamine release from rat mast cells . This suggests potential applications in the treatment of allergic reactions .

Anti-cancer Effects

While not directly related to Marmin acetonide, a similar compound, Marmesin, has been studied for its anti-cancer effects . It was found to exert anti-proliferative and pro-apoptotic activity on esophageal cancer cells by inhibiting the PI3K/Akt pathway . Given the structural similarity, it’s possible that Marmin acetonide may have similar anti-cancer properties, but further research would be needed to confirm this.

Phytochemical Profiling

Marmin acetonide has been identified in the phytochemical profiling of the Australian plant Geijera parviflora . This suggests potential applications in the field of plant metabolomics and the study of plant secondary metabolites .

Potential Artefact of Isolation Procedure

Interestingly, Marmin acetonide is considered an artefact of the isolation procedure, caused by exposure to acetone . This suggests potential implications for the methods used in the extraction and isolation of phytochemicals .

作用机制

属性

IUPAC Name |

7-[3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-15(6-10-19-21(2,3)27-22(4,5)26-19)12-13-24-17-9-7-16-8-11-20(23)25-18(16)14-17/h7-9,11-12,14,19H,6,10,13H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECCGECAEDOGOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC3C(OC(O3)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 129317191 | |

Q & A

Q1: What is Marmin acetonide and where has it been found?

A1: Marmin acetonide is a coumarin compound. It was identified for the first time in Fructus Aurantii (bitter orange fruit) during a study focusing on the isolation of compounds that promote gastrointestinal motility in rats. [] This compound has also been found in the Australian plant Geijera parviflora (Wilga), known for its use in Indigenous Australian ceremonies and bush medicine. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium;2-[4-sulfonatooxy-3-(trideuteriomethoxy)phenyl]acetate](/img/structure/B1150760.png)